6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a chloro group, a methylsulfonyl group, and a biphenyl moiety, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the chloro, methylsulfonyl, and biphenyl groups. One common synthetic route involves the cyclization of a suitable pyridine derivative with an imidazole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiolate, or sodium methoxide in polar solvents.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrogenated imidazo[4,5-b]pyridines, and various substituted imidazo[4,5-b]pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying biological processes and interactions at the molecular level.
Medicine: For its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions. The presence of the chloro and methylsulfonyl groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine: Lacks the chloro group, which may affect its chemical reactivity and biological activity.
6-chloro-2-methyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine: Lacks the methylsulfonyl group, which may influence its solubility and pharmacokinetic properties.
6-chloro-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine: Lacks the biphenyl moiety, which may alter its overall molecular structure and interactions with biological targets.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H14ClN3O2S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C19H14ClN3O2S/c1-26(24,25)19-21-16-11-15(20)17(22-18(16)23-19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,22,23) |
InChI Key |
KNIGRRFWFNKKEY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=NC(=C(C=C2N1)Cl)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.